Desmethyl Levofloxacin-d8: A Technical Guide for Researchers
Desmethyl Levofloxacin-d8: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Desmethyl Levofloxacin-d8, a critical tool in the analytical and pharmacokinetic evaluation of the widely-used antibiotic, Levofloxacin (B1675101). This document details its chemical properties, its primary application as an internal standard, and provides procedural insights for its use in a research setting.
Introduction to Desmethyl Levofloxacin-d8
Desmethyl Levofloxacin-d8 is the deuterium-labeled analog of Desmethyl Levofloxacin, a known metabolite of Levofloxacin.[1][2] Levofloxacin is a broad-spectrum fluoroquinolone antibiotic used to treat a variety of bacterial infections.[3] The parent drug, Levofloxacin, undergoes limited metabolism in humans, with Desmethyl Levofloxacin and Levofloxacin-N-oxide being the two primary metabolites identified.[4] These metabolites are considered to have no significant pharmacological activity.[4][5]
The incorporation of eight deuterium (B1214612) atoms into the Desmethyl Levofloxacin structure results in a molecule with a higher molecular weight than its non-labeled counterpart. This key difference allows it to be distinguished by mass spectrometry, making it an ideal internal standard for the accurate quantification of Levofloxacin and its metabolites in biological matrices.[2][6] The use of a stable isotope-labeled internal standard like Desmethyl Levofloxacin-d8 is crucial for correcting variations in sample preparation and instrument response, thereby enhancing the accuracy and precision of analytical methods.[6]
Core Applications in Research
The primary application of Desmethyl Levofloxacin-d8 is as an internal standard in analytical and pharmacokinetic research.[6][7] Its utility is particularly prominent in studies involving:
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Therapeutic Drug Monitoring (TDM): Ensuring that the concentration of Levofloxacin in a patient's body is within the therapeutic range.
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Pharmacokinetic (PK) Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) of Levofloxacin.[6]
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Metabolic Research: Investigating the metabolic pathways of Levofloxacin.[6]
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Bioequivalence Studies: Comparing the bioavailability of different formulations of Levofloxacin.
By adding a known amount of Desmethyl Levofloxacin-d8 to biological samples (e.g., plasma, urine) prior to analysis, researchers can accurately quantify the concentration of the parent drug and its non-labeled metabolite.
Quantitative Data
The following table summarizes the key quantitative data for Desmethyl Levofloxacin-d8 and its parent compounds.
| Property | Desmethyl Levofloxacin-d8 | Desmethyl Levofloxacin Hydrochloride | Levofloxacin |
| Molecular Formula | C₁₇H₁₀D₈FN₃O₄ | C₁₇H₁₈FN₃O₄ • HCl | C₁₈H₂₀FN₃O₄ |
| Molecular Weight | 355.39 g/mol | 347.34 g/mol | 361.37 g/mol |
| CAS Number | 1217976-18-5 | 1217677-38-7 | 100986-85-4 |
| Synonyms | (S)-9-fluoro-3-methyl-7-oxo-10-(piperazin-1-yl-d8)-3,7-dihydro-2H-[6][7]oxazino[2,3,4-ij]quinoline-6-carboxylic acid | N/A | (S)-9-Fluoro-2,3-dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid |
| Purity | Typically >95% (HPLC) | >95% (HPLC) | N/A |
| Storage Temperature | -20°C | -20°C | N/A |
Experimental Protocols
The following section outlines a typical experimental protocol for the quantification of Levofloxacin in human plasma using Desmethyl Levofloxacin-d8 as an internal standard via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This protocol is a composite of methodologies described in the scientific literature.
Materials and Reagents
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Levofloxacin analytical standard
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Desmethyl Levofloxacin-d8 (Internal Standard)
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Human plasma (blank, and study samples)
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Acetonitrile (B52724) (HPLC grade)
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Methanol (B129727) (HPLC grade)
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Formic acid (LC-MS grade)
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Deionized water
Sample Preparation
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Thawing: Allow frozen plasma samples to thaw at room temperature.
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Aliquoting: Pipette 100 µL of plasma into a clean microcentrifuge tube.
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Internal Standard Spiking: Add a specific volume of a known concentration of Desmethyl Levofloxacin-d8 solution in methanol to each plasma sample.
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Protein Precipitation: Add 750 µL of acetonitrile to each tube to precipitate plasma proteins.
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Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
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Centrifugation: Centrifuge the samples at 10,000 rpm for 5 minutes to pellet the precipitated proteins.
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Supernatant Transfer: Carefully transfer the supernatant to a new tube or vial for LC-MS/MS analysis.
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Injection: Inject 2 µL of the supernatant into the LC-MS/MS system.
LC-MS/MS Conditions
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LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
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Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).
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Mobile Phase: A gradient elution using a mixture of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).
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Flow Rate: 0.3 mL/min.
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Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
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Ionization Mode: Positive ion mode.
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Detection: Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transitions for both Levofloxacin and Desmethyl Levofloxacin-d8.
Visualizations
Metabolic Pathway of Levofloxacin
The following diagram illustrates the metabolic conversion of Levofloxacin to its primary metabolite, Desmethyl Levofloxacin.
Caption: Metabolic pathway of Levofloxacin.
Experimental Workflow
This diagram outlines the typical workflow for a pharmacokinetic study utilizing a deuterated internal standard.
Caption: Experimental workflow for pharmacokinetic analysis.
References
- 1. Desmethyl Levofloxacin Hydrochloride | LGC Standards [lgcstandards.com]
- 2. file.medchemexpress.eu [file.medchemexpress.eu]
- 3. Levofloxacin - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. The clinical pharmacokinetics of levofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. veeprho.com [veeprho.com]
